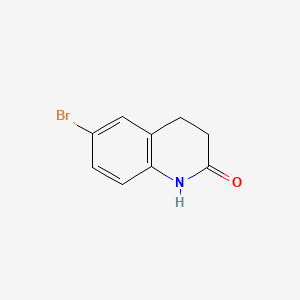

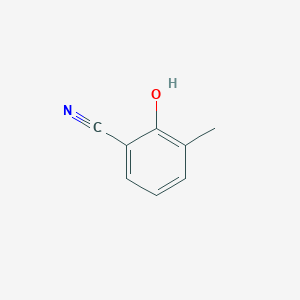

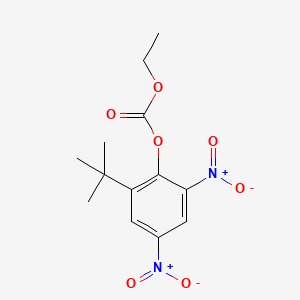

![molecular formula C7H8N2OS B1340022 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde CAS No. 623564-36-3](/img/structure/B1340022.png)

6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde is C7H8N2O2 . The exact molecular structure is not provided in the search results. For a detailed molecular structure, it would be best to refer to a reliable chemical database or a peer-reviewed scientific publication .Chemical Reactions Analysis

The specific chemical reactions involving 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde are not provided in the search results. Detailed information about its reactivity and the types of reactions it undergoes might be found in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde include a molecular weight of 152.15 . It is a solid at room temperature . More detailed physical and chemical properties might be found in specialized chemical databases .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

The synthesis of 3,4-disubstituted derivatives of 6,7-dihydro-imidazo[2,1-b][1,3]thiazole and 7,8-dihydro-6H-imidazo[2,1-b][1,3]thiazine derivatives has been explored for their cytotoxic effects against both cancer and noncancer cells. These compounds were synthesized through cyclization of 4,5-diaryl-imidazole-2-thione and dihaloalkane, with their structures confirmed by NMR and IR spectroscopy. Their cytotoxicities were evaluated using the MTT assay, demonstrating significant effects at lower doses on cancer cells (Meriç, Incesu, & Hatipoğlu, 2008).

Growth Regulatory Activity

Another research focused on the synthesis of phenoxy substituted (benzo)imidazo[2,1-b][1,3]-thiazines and their growth regulatory activity on seedlings of Cucumis sativus. This study found specific derivatives exhibiting stable inhibitory effects, as well as compounds showing promising growth-stimulating activity at certain concentrations (Slyvka et al., 2022).

Anti-inflammatory Agents

The investigation into novel imidazo[2,1-b][1,3]thiazine derivatives modified with 4-pyridinyloxy moiety for their potential as anti-inflammatory agents revealed promising results. These compounds were synthesized via nucleophilic substitution reaction and their drug-like properties were in silico predicted using SwissADME. Their anti-inflammatory activity was confirmed in vivo using the carrageenan-induced hind paw edema test in rats, identifying compounds with satisfactory pharmacological properties for further research (Biointerface Research in Applied Chemistry, 2022).

Synthesis of Novel Heterocyclic Systems

Research on the synthesis of novel heterocyclic systems such as imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation has contributed to the exploration of new synthetic pathways. This work highlights the versatility of imidazo[2,1-c][1,4]thiazine derivatives in facilitating the development of unique compounds under environmentally friendly conditions (Mohan, Rao, & Adimurthy, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHPMFNLYOWIRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=NC=C(N21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474324 |

Source

|

| Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |

CAS RN |

623564-36-3 |

Source

|

| Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623564-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

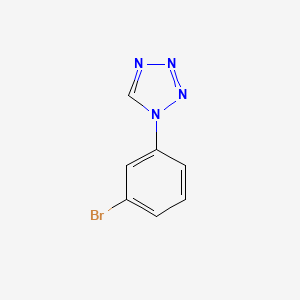

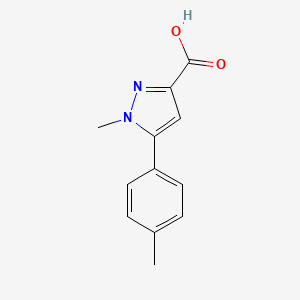

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)